molecular formula C14H11F3N2O4 B2623106 N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 941894-87-7

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2623106
CAS RN: 941894-87-7
M. Wt: 328.247
InChI Key: LYKHDSWMNPIBGU-UHFFFAOYSA-N
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Description

This compound is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a trifluoromethoxy phenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a trifluoromethoxy group attached (an oxygen atom bonded to a carbon atom, which is in turn bonded to three fluorine atoms) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized through various methods, including the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . Additionally, the trifluoromethoxy phenyl group could potentially be introduced through a process known as protodeboronation, which involves the removal of a boron group from an organoborane compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Furan derivatives are known to undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, if this compound were used as a catalyst, its mechanism of action would involve facilitating a chemical reaction without being consumed in the process.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure. In general, handling of chemical compounds should always be done with appropriate safety precautions, including the use of personal protective equipment .

Future Directions

The future directions for research involving this compound would depend on its specific properties and potential applications. Furan derivatives have been studied for their potential applications in various fields, including materials science, pharmaceuticals, and sustainable chemistry .

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-14(16,17)23-10-5-3-9(4-6-10)19-13(21)12(20)18-8-11-2-1-7-22-11/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKHDSWMNPIBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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